molecular formula C22H20F3NO5 B1456449 Flometoquin CAS No. 875775-74-9

Flometoquin

Cat. No. B1456449
M. Wt: 435.4 g/mol
InChI Key: FMPFURNXXAKYNE-UHFFFAOYSA-N
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Patent
US09126934B2

Procedure details

Methylene chloride (1000 ml), 160 ml of dimethyl acetamide, 113.2 g of 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one, and 4.8 g of tetrabutylammonium bromide were added to a glass vessel equipped with a stirring device, a thermometer, and a reflux condenser and having a volume of 3000 ml, and the mixture was stirred at room temperature. A 48% aqueous sodium hydroxide solution (50 g) was added dropwise at 25 to 30° C., and the mixture was stirred at the same temperature for one hr. After cooling to 10 to 15° C., 34 g of methyl chloroformate was added dropwise, and a reaction was allowed to proceed at the same temperature for one hr. Water was added to the reaction solution for washing. Methylene chloride was removed by evaporation, 990 ml of methanol was added to the residue, and the mixture was heated to dissolve the residue in methanol. Water (660 ml) was added dropwise thereto to precipitate crystals, and the precipitated solid was collected by a suction filter. The solid was dried in vacuo to give 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-yl methyl carbonate (124.4 g, yield 95.2%). It was confirmed from the results of measurement of 1H-NMR that the compound thus obtained was a compound of No. 120 described in WO2006/013896 (patent document 1).
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH2:4]([C:6]1[NH:7][C:8]2[C:13]([C:14](=[O:17])[C:15]=1[CH3:16])=[CH:12][C:11]([O:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][C:26]([F:29])([F:28])[F:27])=[CH:21][CH:20]=1)=[C:10]([CH3:30])[CH:9]=2)[CH3:5].[OH-].[Na+].Cl[C:34]([O:36][CH3:37])=[O:35]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CC(N(C)C)=O>[C:34](=[O:35])([O:36][CH3:37])[O:17][C:14]1[C:13]2[C:8](=[CH:9][C:10]([CH3:30])=[C:11]([O:18][C:19]3[CH:24]=[CH:23][C:22]([O:25][C:26]([F:27])([F:28])[F:29])=[CH:21][CH:20]=3)[CH:12]=2)[N:7]=[C:6]([CH2:4][CH3:5])[C:15]=1[CH3:16] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)Cl
Name
2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4(1H)-one
Quantity
113.2 g
Type
reactant
Smiles
C(C)C=1NC2=CC(=C(C=C2C(C1C)=O)OC1=CC=C(C=C1)OC(F)(F)F)C
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
ClC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring device
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for one hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10 to 15° C.
WASH
Type
WASH
Details
for washing
CUSTOM
Type
CUSTOM
Details
Methylene chloride was removed by evaporation, 990 ml of methanol
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue in methanol
ADDITION
Type
ADDITION
Details
Water (660 ml) was added dropwise
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected by a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(OC1=C(C(=NC2=CC(=C(C=C12)OC1=CC=C(C=C1)OC(F)(F)F)C)CC)C)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 124.4 g
YIELD: PERCENTYIELD 95.2%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.